molecular formula C12H15N3O2S B267504 N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide

N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide

Cat. No. B267504
M. Wt: 265.33 g/mol
InChI Key: JUUNFQKCFBNWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide, also known as APAP, is a chemical compound that has been widely used in scientific research. It is a derivative of acetaminophen, which is a common pain reliever and fever reducer. APAP has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide involves its metabolism in the liver. This compound is metabolized by the liver enzymes cytochrome P450 and glutathione S-transferase to form a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI can then react with cellular proteins and cause oxidative stress, leading to liver injury. However, under normal conditions, NAPQI is rapidly detoxified by glutathione, which is a cellular antioxidant. The toxicity of this compound can be prevented by administering N-acetylcysteine, which is a precursor of glutathione.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in the liver, leading to liver injury. This compound has also been found to cause mitochondrial dysfunction, leading to cell death. In addition, this compound has been shown to affect the expression of various genes involved in oxidative stress, inflammation, and cell death.

Advantages and Limitations for Lab Experiments

N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide has several advantages for lab experiments. It is a widely available and inexpensive compound that can be easily synthesized. It has a well-defined mechanism of action and has been extensively studied, making it a useful tool for investigating various biological processes. However, this compound also has some limitations. It can be toxic to cells and can cause liver injury, which can limit its use in certain experiments. In addition, the effects of this compound can be influenced by various factors, such as age, sex, and diet, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide. One direction is to investigate the role of this compound in the development of liver disease, such as nonalcoholic fatty liver disease and liver cancer. Another direction is to study the effects of this compound on other organs and tissues, such as the kidney and brain. In addition, future studies could investigate the effects of this compound on the gut microbiome and the immune system. Finally, the development of new compounds that target the mechanism of action of this compound could lead to the discovery of new drugs for the treatment of liver disease and other conditions.

Synthesis Methods

The synthesis of N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide involves the reaction between 3-aminophenylpropanoic acid and thionyl chloride to form 3-{[(acetylamino)carbothioyl]amino}phenyl)propanoic acid. This intermediate is then acetylated with acetic anhydride to form this compound. The overall reaction can be represented as follows:

Scientific Research Applications

N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide has been widely used in scientific research as a tool to study various biological processes. It has been used to investigate the mechanism of action of acetaminophen, which is a widely used pain reliever and fever reducer. This compound has also been used to study the role of oxidative stress in liver injury and to investigate the effects of various drugs on liver toxicity. In addition, this compound has been used to study the role of mitochondrial dysfunction in cell death and to investigate the effects of antioxidants on cell survival.

properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[3-(acetylcarbamothioylamino)phenyl]propanamide

InChI

InChI=1S/C12H15N3O2S/c1-3-11(17)14-9-5-4-6-10(7-9)15-12(18)13-8(2)16/h4-7H,3H2,1-2H3,(H,14,17)(H2,13,15,16,18)

InChI Key

JUUNFQKCFBNWSA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C

Origin of Product

United States

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